molecular formula C22H18N2O5 B3006012 Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-39-2

Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B3006012
CAS No.: 339020-39-2
M. Wt: 390.395
InChI Key: UAJLPNXXOAGXSH-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate is a useful research compound. Its molecular formula is C22H18N2O5 and its molecular weight is 390.395. The purity is usually 95%.
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Biological Activity

Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate (CAS: 339020-39-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C22H18N2O5
  • Molar Mass : 390.39 g/mol
  • Structure : The compound features a pyridoindole core with a nitrophenyl methoxy substitution, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer.

1. Enzyme Inhibition

Research indicates that derivatives of indole compounds, including this compound, exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmission and are implicated in conditions such as Alzheimer's disease.

  • IC50 Values : The compound's derivatives have shown IC50 values ranging from 0.15 to 32.10 µM against AChE and from 0.20 to 37.30 µM against BChE, indicating a promising potential for cognitive enhancement and neuroprotection .

2. Antitumor Activity

Preliminary studies have suggested that this compound may also exhibit antitumor properties. The presence of the indole structure is known to enhance the cytotoxicity of compounds against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Range (µM)Reference
AChE InhibitionHuman AChE0.15 - 32.10
BChE InhibitionHuman BChE0.20 - 37.30
Antitumor ActivityVarious Cancer Cell LinesNot specified

Case Study: Neuroprotective Effects

A study conducted on the neuroprotective effects of similar indole derivatives highlighted their potential in preventing neuronal death in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cell viability in vitro .

Properties

IUPAC Name

ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-2-28-22(25)21-18-11-10-17(13-20(18)23-12-4-3-5-19(21)23)29-14-15-6-8-16(9-7-15)24(26)27/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJLPNXXOAGXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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